N-(5-methylsulfonyl-1H-1,2,4-triazol-3-yl)-2-propylfuran-3-carboxamide
Description
N-(5-methylsulfonyl-1H-1,2,4-triazol-3-yl)-2-propylfuran-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a furan ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
N-(5-methylsulfonyl-1H-1,2,4-triazol-3-yl)-2-propylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-3-4-8-7(5-6-19-8)9(16)12-10-13-11(15-14-10)20(2,17)18/h5-6H,3-4H2,1-2H3,(H2,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAUYRLOZWCEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CO1)C(=O)NC2=NNC(=N2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylsulfonyl-1H-1,2,4-triazol-3-yl)-2-propylfuran-3-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation to introduce the sulfonyl group.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative, such as 2-propylfuran.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or furan rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-(5-methylsulfonyl-1H-1,2,4-triazol-3-yl)-2-propylfuran-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. For instance, its triazole ring is a common motif in many pharmaceutical agents, suggesting potential for drug development.
Industry
Industrially, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of N-(5-methylsulfonyl-1H-1,2,4-triazol-3-yl)-2-propylfuran-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s solubility and binding affinity, while the furan ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(5-methylsulfonyl-1H-1,2,4-triazol-3-yl)-2-ethylfuran-3-carboxamide: Similar structure with an ethyl group instead of a propyl group.
N-(5-methylsulfonyl-1H-1,2,4-triazol-3-yl)-2-methylfuran-3-carboxamide: Contains a methyl group instead of a propyl group.
N-(5-methylsulfonyl-1H-1,2,4-triazol-3-yl)-2-butylfuran-3-carboxamide: Features a butyl group instead of a propyl group.
Uniqueness
N-(5-methylsulfonyl-1H-1,2,4-triazol-3-yl)-2-propylfuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
